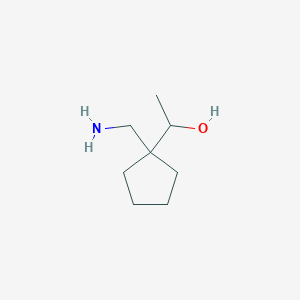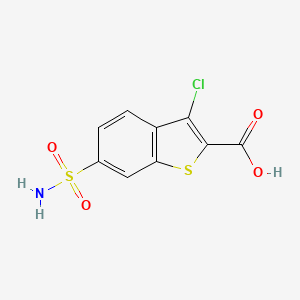
6-(Aminosulfonyl)-3-chloro-1-benzothiophene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-6-sulfamoylbenzo[b]thiophene-2-carboxylic acid is an organic compound that belongs to the class of benzo[b]thiophenes These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-6-sulfamoylbenzo[b]thiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the chlorination of benzo[b]thiophene-2-carboxylic acid followed by the introduction of the sulfamoyl group. The reaction conditions typically include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the sulfamoylation can be carried out using sulfamoyl chloride in the presence of a base like pyridine.
Industrial Production Methods
In an industrial setting, the production of 3-chloro-6-sulfamoylbenzo[b]thiophene-2-carboxylic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more scalable and cost-effective production method.
Analyse Chemischer Reaktionen
Types of Reactions
3-chloro-6-sulfamoylbenzo[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 3-amino-6-sulfamoylbenzo[b]thiophene-2-carboxylic acid.
Oxidation: Formation of 3-chloro-6-sulfamoylbenzo[b]thiophene-2-carboxylic sulfone.
Reduction: Formation of 3-chloro-6-sulfamoylbenzo[b]thiophene-2-methanol.
Wissenschaftliche Forschungsanwendungen
3-chloro-6-sulfamoylbenzo[b]thiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of advanced materials and catalysts.
Wirkmechanismus
The mechanism of action of 3-chloro-6-sulfamoylbenzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The presence of the sulfamoyl group can enhance its binding affinity and specificity towards certain biological targets, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-chloro-6-methylbenzo[b]thiophene-2-carboxylic acid
- 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylic acid
- 3-chloro-6-aminobenzo[b]thiophene-2-carboxylic acid
Uniqueness
3-chloro-6-sulfamoylbenzo[b]thiophene-2-carboxylic acid is unique due to the presence of the sulfamoyl group, which imparts distinct chemical and biological properties. This group enhances its solubility, reactivity, and potential for forming hydrogen bonds, making it a valuable compound for various applications in medicinal chemistry and material science.
Eigenschaften
Molekularformel |
C9H6ClNO4S2 |
|---|---|
Molekulargewicht |
291.7 g/mol |
IUPAC-Name |
3-chloro-6-sulfamoyl-1-benzothiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H6ClNO4S2/c10-7-5-2-1-4(17(11,14)15)3-6(5)16-8(7)9(12)13/h1-3H,(H,12,13)(H2,11,14,15) |
InChI-Schlüssel |
YGEKFMRTNOEGTG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1S(=O)(=O)N)SC(=C2Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{2-[(Piperazin-1-yl)methyl]-1,3-thiazol-4-yl}methanol](/img/structure/B13178087.png)


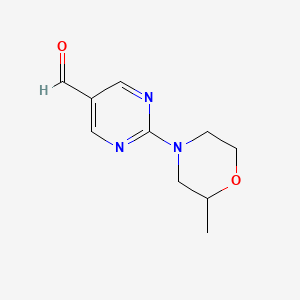
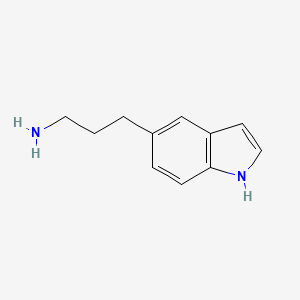
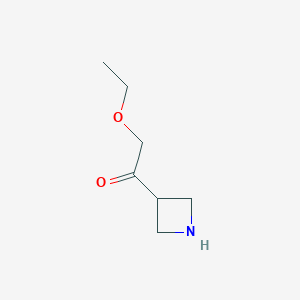
![Methyl 5-(propan-2-yl)-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13178136.png)
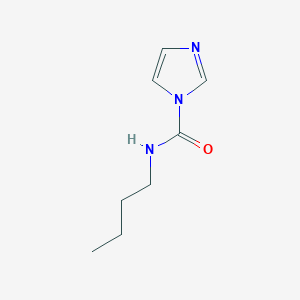
![2-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanethioamide](/img/structure/B13178153.png)


